Arylquin 1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

アリルキン1は、腫瘍抑制タンパク質である前立腺アポトーシス応答4(Par-4)の分泌を誘導することで知られる低分子化合物です。 この化合物は、正常な細胞に影響を与えることなく癌細胞のアポトーシスを誘導するという独自のメカニズムにより、注目を集めています .

準備方法

合成経路と反応条件: アリルキン1の合成は、キノリンコアの構造を準備することから始まる複数の工程を必要とする。 このプロセスは通常、以下が含まれます。

キノリンコアの形成: これは、酸性または塩基性触媒の存在下、アニリン誘導体とケトンの縮合によるフリーデル・クラフツ反応によって達成される。

官能基化: キノリンコアは、次に、所望の化学的性質を得るために、さまざまな置換基で官能基化される。 この工程は、ハロゲン化、ニトロ化、還元などの反応をしばしば伴う。

最終的な組み立て: 最終的な工程は、鈴木またはヘック反応などのパラジウム触媒クロスカップリング反応によって、官能基化されたキノリンとアリール基をカップリングすることである.

工業生産方法: アリルキン1の工業生産は、同様の合成経路に従うが、より大規模で行われる。 このプロセスは、収率と純度を最適化するために、連続フロー反応器や自動化システムを導入し、安定した生産を確保している。 高スループットスクリーニングとプロセス分析技術(PAT)の使用は、反応条件の監視と制御に役立つ .

3. 化学反応解析

反応の種類: アリルキン1は、以下を含むさまざまな化学反応を受ける。

酸化: アリルキン1は酸化されてキノリンN-オキシド誘導体を形成することができる。

還元: アリルキン1の還元は、ジヒドロキノリン誘導体の形成につながる。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過酸がある。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用される。

主要な生成物:

酸化: キノリンN-オキシド誘導体。

還元: ジヒドロキノリン誘導体。

4. 科学研究への応用

アリルキン1は、科学研究、特に化学、生物学、医学、および産業の分野で幅広い用途を持つ。

化学反応の分析

Types of Reactions: Arylquin 1 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction of this compound leads to the formation of dihydroquinoline derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions on the aryl ring

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used

科学的研究の応用

Glioblastoma Treatment

Arylquin 1 has demonstrated significant antitumor effects against glioblastoma, one of the most aggressive forms of brain cancer. In vitro studies using GBM8401 and A172 cell lines revealed a dose-dependent reduction in cell viability and increased apoptosis rates upon treatment with this compound. The half-maximal inhibitory concentration (IC50) was found to be approximately 2.12 µM for GBM8401 cells, indicating substantial efficacy .

In vivo experiments on NU/NU nude mice with implanted GBM cells showed that this compound significantly reduced tumor growth, especially when combined with radiotherapy. This suggests that this compound not only promotes apoptosis but also enhances the effectiveness of existing treatments .

Colorectal Cancer Applications

Research has also indicated that this compound effectively inhibits cell proliferation, migration, and invasion in colorectal cancer cells. Studies have reported a notable decrease in cell viability in cultured colorectal cancer cells treated with this compound, highlighting its potential as a therapeutic agent in this type of cancer as well .

Study on Glioblastoma

- Objective : To evaluate the antitumor efficacy of this compound in glioblastoma.

- Methodology : In vitro assays measuring cell viability and apoptosis; in vivo studies on tumor growth in animal models.

- Findings : Significant reduction in cell viability at concentrations above 1 µM; enhanced apoptosis rates observed at higher doses; substantial tumor growth inhibition noted in animal models when combined with radiotherapy.

Study on Colorectal Cancer

- Objective : To investigate the effects of this compound on colorectal cancer cell lines.

- Methodology : Assessment of cell proliferation, migration, and invasion following treatment with this compound.

- Findings : Dose-dependent reduction in cell viability; significant inhibition of migration and invasion capabilities observed .

Summary Table of Findings

| Cancer Type | Mechanism | IC50 (µM) | Key Findings |

|---|---|---|---|

| Glioblastoma | Induces Par-4 secretion via vimentin binding | 2.12 | Reduces tumor growth; enhances radiotherapy efficacy |

| Colorectal Cancer | Inhibits proliferation and invasion | Not specified | Significant reduction in cell viability and migration |

作用機序

アリルキン1は、正常な細胞から前立腺アポトーシス応答4(Par-4)の分泌を誘導することで効果を発揮する。 Par-4は、癌細胞の表面にあるその受容体である78kDaのグルコース調節タンパク質(GRP78)に結合し、アポトーシスを誘発する。 さらに、アリルキン1はリソソーム膜の透過性を誘導し、癌細胞の非アポトーシス性細胞死を引き起こす .

類似化合物:

キノリン: アリルキン1とコア構造を共有するが、アリルキン1の独特の性質を与える特定の官能基を欠いている。

クロロキン: マラリア治療薬として使用される別のキノリン誘導体だが、Par-4の分泌を誘導しない。

ヒドロキシクロロキン: クロロキンに似ているが、追加の水酸基があり、自己免疫疾患の治療に使用される.

アリルキン1の独自性: アリルキン1は、正常な細胞に影響を与えることなく、癌細胞のアポトーシスを選択的に誘導する能力によって特徴付けられる。 この選択性は、Par-4の分泌とリソソーム膜の透過性を伴う作用機序によるもので、他のキノリン誘導体では見られない .

類似化合物との比較

Quinoline: Shares the core structure with Arylquin 1 but lacks the specific functional groups that confer the unique properties of this compound.

Chloroquine: Another quinoline derivative used as an antimalarial drug but does not induce Par-4 secretion.

Hydroxychloroquine: Similar to chloroquine but with an additional hydroxyl group, used in the treatment of autoimmune diseases.

Uniqueness of this compound: this compound is unique due to its ability to selectively induce apoptosis in cancer cells without affecting normal cells. This selectivity is attributed to its mechanism of action involving Par-4 secretion and lysosomal membrane permeabilization, which is not observed in other quinoline derivatives .

生物活性

Arylquin 1 is a small-molecule compound recognized for its role as a potent secretagogue of prostate-apoptosis-response-4 (Par-4). This compound has garnered attention due to its unique mechanism of inducing apoptosis in cancer cells while sparing normal cells, making it a promising candidate for cancer therapy. This article summarizes the biological activity of this compound, focusing on its mechanisms, effects on various cancer types, and potential therapeutic applications.

This compound primarily exerts its effects through the following mechanisms:

- Vimentin Binding : this compound binds to vimentin, a cytoskeletal protein, displacing Par-4 from its association with vimentin. This interaction facilitates the secretion of Par-4, which is crucial for inducing apoptosis in cancer cells .

- Induction of Par-4 Secretion : The compound enhances the secretion of Par-4 from normal and immortalized human cells. Elevated levels of circulating Par-4 have been linked to increased apoptosis in cancer cells, particularly when these cells are co-cultured with normal cells .

- Non-Apoptotic Cell Death : this compound has been shown to induce lysosomal membrane permeabilization (LMP), leading to non-apoptotic cell death in various cancer cell lines. This mechanism is distinct from traditional apoptotic pathways and represents a novel approach to targeting cancer cells .

In Vitro Studies

This compound has demonstrated significant cytotoxic effects across various cancer cell lines:

- Glioblastoma Cells : In studies involving GBM8401 and A172 glioblastoma cells, this compound exhibited dose-dependent cytotoxicity. Cell viability decreased significantly at concentrations as low as 2.5 µM, with marked increases in apoptotic markers observed at higher doses .

- Colon Cancer Cells : In mouse xenograft models, treatment with this compound resulted in reduced tumor growth following the injection of cultured colon cancer cells. The compound effectively inhibited tumor progression by promoting Par-4 secretion and subsequent apoptosis in the tumor microenvironment .

In Vivo Studies

In vivo experiments have further validated the efficacy of this compound:

- Xenograft Models : Mice treated with this compound showed a five-fold increase in serum Par-4 levels compared to controls, correlating with enhanced apoptotic activity in co-cultured cancer cell systems .

Case Studies and Experimental Findings

Several studies have documented the effects of this compound on specific cancer types:

| Cancer Type | Mechanism | Outcome |

|---|---|---|

| Glioblastoma | Induction of apoptosis via Par-4 secretion | Significant reduction in cell viability |

| Colon Cancer | Inhibition of tumor growth in xenograft models | Diminished tumor size and growth rate |

| Prostate Cancer | Enhanced secretion of Par-4 from normal cells | Induced paracrine apoptosis in co-culture setups |

Synergistic Effects

Research indicates that this compound may enhance the effects of radiation therapy in glioblastoma treatment. When combined with radiation, it significantly reduced the surviving fraction of tumor cells at lower doses, suggesting a potential synergistic effect that could improve treatment outcomes for patients with aggressive tumors .

特性

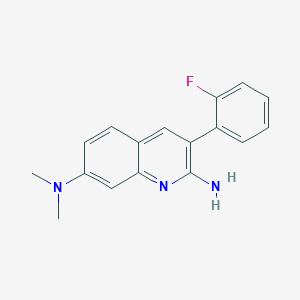

IUPAC Name |

3-(2-fluorophenyl)-7-N,7-N-dimethylquinoline-2,7-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3/c1-21(2)12-8-7-11-9-14(17(19)20-16(11)10-12)13-5-3-4-6-15(13)18/h3-10H,1-2H3,(H2,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAQINSYYSNKKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=NC(=C(C=C2C=C1)C3=CC=CC=C3F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of Arylquin 1 in cancer cells?

A1: this compound demonstrates its anticancer effects primarily by inducing apoptosis, or programmed cell death, in cancer cells. [, ] This is achieved through a multi-faceted mechanism involving the increased phosphorylation of key signaling proteins ERK, JNK, and p38. [, ] Further research suggests that this compound functions as a potent Par-4 secretagogue, potentially contributing to its ability to induce apoptosis. []

Q2: What evidence supports the efficacy of this compound in preclinical models of cancer?

A2: Studies utilizing both in vitro and in vivo models have yielded promising results regarding the anticancer efficacy of this compound. In vitro studies using human colon cancer cell lines (SW620 and HCT116) demonstrated that this compound effectively reduced cell viability, inhibited cell proliferation, migration, and invasion, and induced apoptosis in a dose-dependent manner. [] Similarly, this compound effectively reduced the viability of human glioblastoma cell lines (GBM8401 and A172) and inhibited their migration and invasion capabilities. [] In vivo studies using a mouse xenograft model of colon cancer further validated these findings, showing that this compound treatment significantly reduced tumor growth. [] Notably, this compound also demonstrated synergistic effects with radiotherapy in a glioblastoma mouse model, leading to enhanced tumor growth suppression. []

Q3: Are there any known challenges or limitations associated with this compound as a potential anticancer therapeutic?

A3: While research on this compound is ongoing, further investigation is needed to fully understand its long-term safety profile and potential limitations. For instance, research suggests that this compound may induce lysosomal membrane permeabilization-mediated non-apoptotic cell death in cancer cells, which warrants further investigation regarding its implications for treatment. [] Further research should focus on optimizing its delivery, characterizing its pharmacokinetic/pharmacodynamic properties, and identifying potential biomarkers for treatment response to fully harness its therapeutic potential.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。